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molecular formula C8H5IO2 B8717937 3-iodoisobenzofuran-1(3H)-one CAS No. 61296-43-3

3-iodoisobenzofuran-1(3H)-one

Cat. No. B8717937
M. Wt: 260.03 g/mol
InChI Key: BXRVAIYLQLSKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04115646

Procedure details

Iodophthalide was prepared immediately prior to use by mixing acetonitrile solutions of sodium iodide (1.5mmole) and bromophthalide (1.5mmole) and stirring for 3 minutes. This solution was filtered (to remove precipitated sodium bromide) into an ice cooled DMSO solution of cephalothin (1mmole), stirred 10 minutes and poured into ice water to precipitate the required ester. Yield of crude, neutral product after work up -- 90%. TLC and NMR indicate >90% ceph-3-em ester. δ (CDCl3 /trace DMSO) = 2.08 (d, 3H, --OCOCH3), 3.61 (broad s, 2H, C2--H), 3.88 (s, 2H, α-CH2), 4.6 - 5.4 (ABq + d, 3H, --CH2O-- + C6), 5.6 - 6.0 (m, 1H, C7) 6.9 - 7.4 (d, + t, 3H, thienyl aromatics), 7.5 - 8.2 (m, ca. 5H, phthalidyl aromatics and --OCHO--), 8.2 - 8.6 (2d, 1H, amide N-H). νmax (CHCl3) 3370, 2960, 1793, 1743, 1682, 1505, 1230, 982cm-1 ; λmax (EtOH) 275nm (ε, 7000)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(#N)C.[I-:4].[Na+].Br[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9](=[O:10])[O:8]1.CC(OCC1CS[C@@H]2[C@H](NC(CC3SC=CC=3)=O)C(=O)N2C=1C(O)=O)=O>CS(C)=O>[I:4][CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9](=[O:10])[O:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
1.5 mmol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1.5 mmol
Type
reactant
Smiles
BrC1OC(=O)C2=CC=CC=C12
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 mmol
Type
reactant
Smiles
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring for 3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This solution was filtered
CUSTOM
Type
CUSTOM
Details
(to remove precipitated sodium bromide) into an ice
STIRRING
Type
STIRRING
Details
stirred 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to precipitate the required ester

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
IC1OC(=O)C2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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